Triphenylsulfonium nonaflate is a widely studied compound in the field of photolithography, serving as a photoacid generator (PAG). [, , , , , , , , , ] PAGs play a crucial role in chemically amplified resists, materials sensitive to light (particularly ultraviolet light) that change solubility upon exposure, enabling the creation of intricate patterns on substrates like silicon wafers for microelectronics fabrication. [, , , , , , , , , ]
Upon exposure to ultraviolet (UV) light, particularly at wavelengths relevant to lithographic processes like 193 nm and 157 nm, Triphenylsulfonium nonaflate undergoes photodecomposition. [, , , , , , , , ] This process generates a strong acid, nonaflic acid (perfluorobutanesulfonic acid), which initiates the chemical reactions within the resist material, leading to solubility changes. [, , , , , , , , ]
Solubility: Triphenylsulfonium nonaflate exhibits limited solubility in water. [] This property has implications for its use in immersion lithography, where water acts as the immersion medium. []
Molecular Weight: The molecular weight of Triphenylsulfonium nonaflate influences the properties of the resist material. [] Lower molecular weight generally leads to higher maximum dissolution rates and improved transmittance in the resist film. []
Transmittance: The transmittance of UV light through the resist film is crucial for efficient pattern transfer. [, ] The choice of photoacid generator, including Triphenylsulfonium nonaflate, affects this transmittance. [, ]
Thermal Stability: The thermal stability of Triphenylsulfonium nonaflate is essential for maintaining resist performance during processing, particularly during post-exposure bake steps where temperatures can reach 100°C or higher. [, ]
Radiation Sensors: Research indicates the potential application of Triphenylsulfonium nonaflate in radiation sensors, particularly those based on the detection of mobile protons generated in organic dielectrics. []
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